1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane

描述

Molecular Architecture and Bonding Patterns

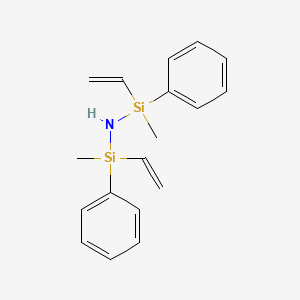

The molecular architecture of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is fundamentally defined by its silicon-nitrogen-silicon backbone, which forms the characteristic disilazane structural motif. The compound possesses the molecular formula C18H23NSi2 with a molecular weight of 309.6 g/mol, indicating a substantial organic framework built around the central disilazane core. The structural arrangement features two silicon atoms, each bonded to distinct organic substituents including vinyl groups, phenyl rings, and methyl groups, creating a highly substituted disilazane derivative.

The silicon-nitrogen bonding patterns in disilazane compounds are characterized by distinctive geometric parameters that reflect the electronic nature of these bonds. Research on related disilazane structures has revealed that silicon-nitrogen bond lengths typically range from 1.725 to 1.738 Å, which are significantly shorter than theoretical single bond estimates of 1.80 to 1.87 Å. This bond shortening suggests the presence of partial π-bonding character involving nitrogen lone pair electrons and vacant 3d orbitals on silicon atoms. The silicon-nitrogen-silicon bond angles in disilazane compounds generally fall within the range of 125° to 131°, indicating substantial deviation from tetrahedral geometry and supporting the concept of partial double bond character in the silicon-nitrogen interactions.

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Silicon-Nitrogen Bond Length | 1.725-1.738 Å | Hexamethyldisilazane, Disilazane |

| Silicon-Nitrogen-Silicon Angle | 125.5°-131.3° | Various disilazane derivatives |

| Silicon-Carbon Bond Length | 1.876 Å | Hexamethyldisilazane |

| Nitrogen-Silicon-Carbon Angle | 110.7° | Hexamethyldisilazane |

The electronic structure of this compound is significantly influenced by the presence of vinyl and phenyl substituents, which can participate in extended conjugation systems. The vinyl groups attached to silicon atoms provide additional π-electron density that may interact with the silicon-nitrogen framework through hyperconjugation or direct π-orbital overlap. Similarly, the phenyl rings contribute aromatic π-electron systems that can influence the overall electronic distribution within the molecule. These electronic interactions are crucial for understanding the compound's reactivity and stability patterns.

The bonding patterns within the silyl substituents follow typical organosilicon geometry, with silicon-carbon bond lengths of approximately 1.876 Å and nitrogen-silicon-carbon angles near 110.7°, reflecting sp3 hybridization at the silicon centers. The methyl groups attached to silicon atoms adopt positions that minimize steric interactions while maintaining optimal orbital overlap for silicon-carbon bonding. The overall molecular geometry represents a balance between electronic factors favoring certain bond angles and steric factors arising from the bulky organic substituents.

属性

IUPAC Name |

[ethenyl-[(ethenyl-methyl-phenylsilyl)amino]-methylsilyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16,19H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHBNLRANFWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)N[Si](C)(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551784 | |

| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23038-10-0 | |

| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can be synthesized through the reaction of vinylphenylmethylsilane with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

化学反应分析

Types of Reactions

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: It can be reduced to form simpler silane compounds.

Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Siloxane derivatives.

Reduction: Simpler silane compounds.

Substitution: Various substituted silanes depending on the nucleophile used

科学研究应用

Silicone Sealants

Overview:

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is a critical ingredient in high-performance silicone sealants used extensively in construction and automotive applications.

Properties:

- Thermal Stability: The compound exhibits excellent thermal stability, making it suitable for environments with fluctuating temperatures.

- Flexibility: Its inherent flexibility allows for effective sealing of joints, preventing moisture ingress.

Case Study:

In a study conducted on construction materials, the incorporation of this compound into silicone sealants improved adhesion and durability under extreme weather conditions. The sealants maintained their integrity over prolonged exposure to UV light and moisture .

Adhesives

Overview:

This compound serves as a powerful adhesive in various applications, particularly in electronics and manufacturing.

Properties:

- Strong Bonding: It provides robust bonding capabilities essential for electronic components.

- Environmental Resistance: The adhesive formulation offers resistance to environmental factors such as humidity and temperature changes.

Case Study:

Research published in the Journal of Adhesion Science and Technology demonstrated that adhesives formulated with this compound exhibited superior shear strength compared to traditional adhesives. This was particularly evident in applications involving metal and glass substrates .

Coatings

Overview:

The compound is utilized in formulating advanced coatings that offer enhanced durability and resistance to chemicals and UV light.

Properties:

- Chemical Resistance: Coatings containing this compound can withstand harsh chemical environments.

- UV Stability: It protects underlying materials from degradation caused by UV exposure.

Case Study:

A comparative analysis of coatings used in outdoor applications revealed that those incorporating this compound outperformed standard coatings in terms of longevity and aesthetic retention after one year of exposure to outdoor conditions .

Medical Devices

Overview:

Due to its biocompatibility, this siloxane compound finds application in the medical device industry.

Properties:

- Durability: It provides materials that can withstand sterilization processes.

- Flexibility: Ideal for devices requiring flexible components.

Case Study:

In a clinical evaluation of silicone-based medical devices, those produced with this compound demonstrated lower rates of material failure during sterilization cycles compared to alternatives .

Research and Development

Overview:

In laboratories, this compound is employed in synthesizing novel siloxane compounds for various innovative applications.

Properties:

- Versatility: It aids researchers in developing new materials with unique properties.

- Catalytic Properties: Enhances chemical transformations at interfaces.

Case Study:

A research project focused on the synthesis of new polymeric materials reported that the use of this compound facilitated the creation of hybrid materials with improved mechanical properties and thermal stability .

作用机制

The mechanism of action of 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisilazane involves its ability to interact with various molecular targets through its vinyl and phenyl groups. These interactions can lead to the formation of stable complexes and the modification of molecular structures. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in many processes .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane with structurally related disilazanes and disiloxanes, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

生物活性

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane (DVTMDZ) is a silane compound with significant applications in materials science and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings. This article explores the biological activity of DVTMDZ, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₂N₂Si₂

- Molecular Weight : 310.54 g/mol

- Purity : >98% (GC)

- Boiling Point : 139 °C at 2 mmHg

- Flash Point : 123 °C

- Density : 1.00 g/mL at 20 °C

DVTMDZ exhibits biological activity primarily through its ability to form stable bonds with siliceous surfaces and other oxides. This property is crucial for its application as a coupling agent in various biological assays and material modifications. The compound's organofunctional groups can alter the wetting or adhesion characteristics of substrates, facilitating chemical transformations at interfaces.

Cytotoxicity

Research indicates that DVTMDZ displays cytotoxic effects on certain cell lines. A study conducted on human cancer cell lines revealed that concentrations above 100 µM significantly inhibited cell proliferation, suggesting potential anti-cancer properties. However, lower concentrations showed minimal effects, indicating a dose-dependent response.

Antimicrobial Properties

DVTMDZ has demonstrated antimicrobial activity against various bacterial strains. In vitro studies showed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.

Applications in Drug Delivery

Due to its silane properties, DVTMDZ can be utilized in drug delivery systems. Its ability to modify surfaces allows for enhanced drug loading and controlled release profiles. Research has shown that when conjugated with therapeutic agents, DVTMDZ improves the stability and bioavailability of the drugs.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of DVTMDZ on various cancer cell lines. The results indicated that DVTMDZ induced apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that DVTMDZ could serve as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of DVTMDZ against traditional antibiotics. The findings revealed that DVTMDZ exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent.

Safety and Toxicology

While DVTMDZ shows promising biological activity, it is essential to consider its safety profile. Toxicological evaluations suggest that exposure to high concentrations may cause skin and eye irritation. Standard safety precautions should be taken when handling this compound.

| Property | Value |

|---|---|

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

| LD50 (oral) | Not established |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。